1-(ピペリジン-4-イル)-1H-インダゾール

概要

説明

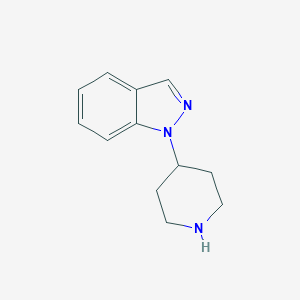

1-(Piperidin-4-yl)-1H-indazole is a heterocyclic compound that features a piperidine ring fused to an indazole moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The piperidine ring is a six-membered ring containing one nitrogen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

科学的研究の応用

Medicinal Chemistry

1-(Piperidin-4-yl)-1H-indazole has been explored for its potential therapeutic effects, including:

- Anticancer Activity : Various derivatives of indazole, including 1-(piperidin-4-yl)-1H-indazole, have shown promising anticancer properties. For instance, studies have evaluated indazole derivatives against cancer cell lines such as HCT-116 and MDA-MB-231, revealing moderate anticancer activity .

- Inhibition of Enzymes : Research has demonstrated that compounds like 1-(piperidin-4-yl)-1H-indazole can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which is crucial in cancer therapy . The introduction of piperidine enhances the binding affinity to these targets.

Biological Research

The compound is being investigated as a biochemical probe to study various cellular processes. Its interactions with biological targets have implications for understanding disease mechanisms and developing new therapeutic strategies:

- ROCK-II Inhibitors : The compound has been studied as an inhibitor of Rho-associated protein kinase (ROCK-II), which is implicated in several diseases, including glaucoma and spinal cord injuries. Certain analogs exhibited significant inhibition with IC50 values in the nanomolar range .

Synthetic Chemistry

In synthetic chemistry, 1-(piperidin-4-yl)-1H-indazole serves as a building block for creating more complex molecules:

- Synthesis of Diverse Derivatives : The compound can undergo various chemical reactions such as oxidation and substitution, allowing for the introduction of different functional groups that can modify its biological activity.

Case Study 1: Anticancer Properties

A study focused on synthesizing and evaluating indazole derivatives found that modifying the piperidine component significantly affected anticancer activity. The research indicated that specific substitutions could enhance potency against cancer cell lines while maintaining selectivity .

Case Study 2: ROCK-II Inhibition

Research on the structure-activity relationship (SAR) of 1-(piperidin-4-yl)-1H-indazole derivatives showed that certain modifications led to increased selectivity and potency against ROCK-II. For example, compounds with specific piperidine substitutions demonstrated IC50 values as low as 13 nM, indicating strong potential for therapeutic applications in conditions where ROCK-II is implicated .

作用機序

Target of Action

The primary target of 1-(Piperidin-4-yl)-1H-indazole is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth .

Mode of Action

It is known that compounds containing a piperidine skeleton, like 1-(piperidin-4-yl)-1h-indazole, can interact with their targets to induce changes in cellular processes .

Biochemical Pathways

It is known that piperidine derivatives can influence various biochemical pathways, leading to different downstream effects .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug can significantly impact its bioavailability .

Result of Action

It is known that piperidine derivatives can have various biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant effects .

Action Environment

The action, efficacy, and stability of 1-(Piperidin-4-yl)-1H-indazole can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can influence the action of drugs that target hypoxia-inducible factors .

生化学分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely to be complex and may involve multiple binding sites and mechanisms .

Cellular Effects

It has been suggested that this compound may have significant effects on various types of cells and cellular processes . For example, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the effects of this compound may change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-(Piperidin-4-yl)-1H-indazole may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)-1H-indazole can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-piperidone and hydrazine hydrate can yield the desired indazole derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(Piperidin-4-yl)-1H-indazole may involve multi-step processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions: 1-(Piperidin-4-yl)-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

類似化合物との比較

1-(Piperidin-4-yl)-1H-indazole can be compared with other similar compounds, such as:

1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring but is fused to a benzimidazole moiety instead of an indazole.

1-(4-Fluorobenzyl)piperidin-4-yl derivatives: These compounds have a similar piperidine ring but differ in the substituents attached to the ring.

Uniqueness: 1-(Piperidin-4-yl)-1H-indazole is unique due to its specific indazole structure, which imparts distinct chemical and biological properties

生物活性

1-(Piperidin-4-yl)-1H-indazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

1-(Piperidin-4-yl)-1H-indazole is characterized by the presence of a piperidine ring attached to an indazole structure. This unique combination provides a scaffold that can interact with various biological targets, making it a subject of interest in drug discovery.

Antimalarial Activity

Research indicates that derivatives of 1-(Piperidin-4-yl)-1H-indazole exhibit significant antimalarial properties. A study synthesized a series of compounds based on the 3-piperidin-4-yl-1H-indole scaffold, which showed promising anti-parasitic activity against Plasmodium falciparum. One compound demonstrated an EC50 value of approximately 3 μM against both drug-resistant and sensitive strains, indicating its potential as a lead compound for further development in antimalarial therapies .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been suggested that piperidine derivatives can inhibit matrix metalloproteinases (MMPs), particularly MMP-9, which is implicated in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases . By selectively suppressing MMP-9 production, these compounds may offer therapeutic benefits without affecting MMP-2, which has protective roles in inflammation.

The biological activity of 1-(Piperidin-4-yl)-1H-indazole can be attributed to its interaction with specific molecular targets:

- Integrin Receptors : The compound may modulate integrin receptors involved in platelet aggregation and wound healing processes. This suggests potential applications in treating thrombotic disorders and enhancing tissue repair mechanisms .

- MMP Inhibition : By inhibiting MMPs, particularly MMP-9, the compound could reduce tissue remodeling associated with chronic inflammation and cancer progression .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of 1-(Piperidin-4-yl)-1H-indazole derivatives:

| Study | Findings | Implications |

|---|---|---|

| PubMed Study (2015) | Identified lead compounds with antimalarial activity showing selectivity against malaria parasites. | Potential for developing new antimalarial drugs. |

| Patent Analysis (1997) | Discussed the use of piperidine derivatives in preventing thrombotic disorders and promoting wound healing. | Applicability in clinical settings for cardiovascular diseases. |

| MMP Inhibition Research | Demonstrated selective inhibition of MMP-9 without affecting MMP-2. | Therapeutic strategies for autoimmune diseases and cancer treatment. |

特性

IUPAC Name |

1-piperidin-4-ylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11/h1-4,9,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEODUXMQHQNEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=CC=CC=C3C=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629815 | |

| Record name | 1-(Piperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170438-69-4 | |

| Record name | 1-(Piperidin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。